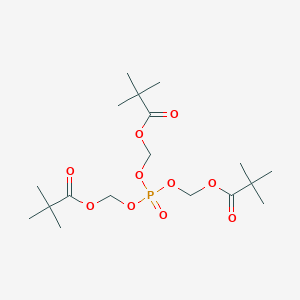
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is a complex organic compound with the molecular formula C25H46O14P2. It is known for its unique structure, which includes multiple ester and phosphonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanoic acid with methylene bis(phosphonic dichloride) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- TetraPOM methylenebis (phosphonate)
- Propanoic acid, 2,2-dimethyl-, 1,1’,1’,1’‘’- [methylenebis [phosphinylidynebis (oxymethylene)]] ester
Uniqueness
Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is unique due to its specific ester and phosphonate groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound .
特性
分子式 |
C18H33O10P |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H33O10P/c1-16(2,3)13(19)23-10-26-29(22,27-11-24-14(20)17(4,5)6)28-12-25-15(21)18(7,8)9/h10-12H2,1-9H3 |
InChIキー |
CDIBVYNOUXGWTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



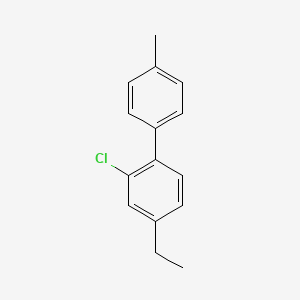
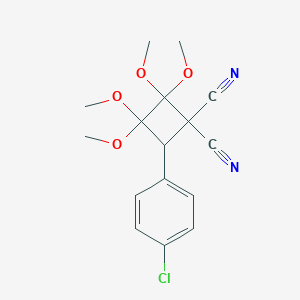
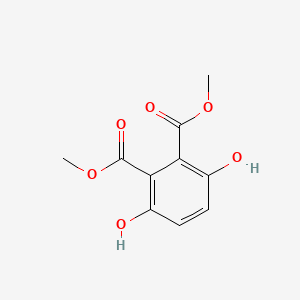
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
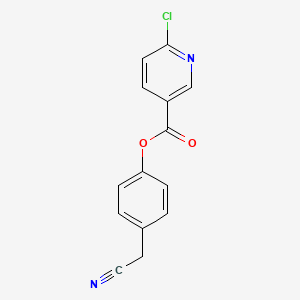
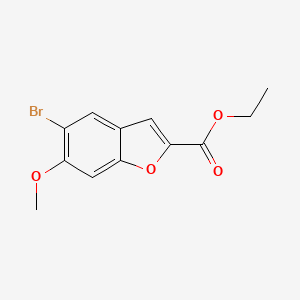
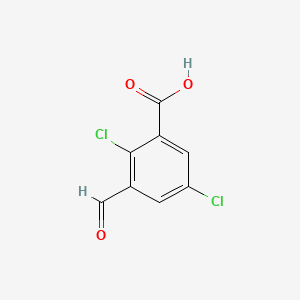
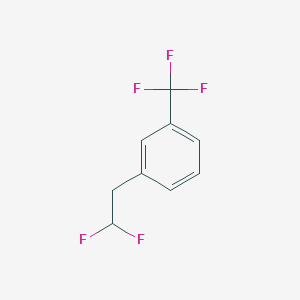
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
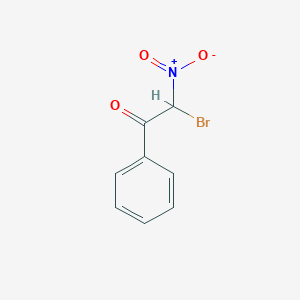
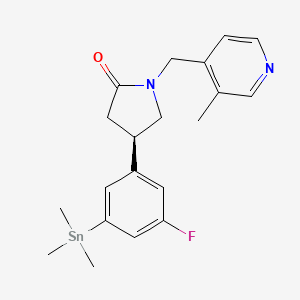
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
